molecular formula C17H10Cl2N2S2 B13063873 4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine

4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine

Cat. No.: B13063873
M. Wt: 377.3 g/mol
InChI Key: VFAXNCAFAATOOJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a 4-chlorobenzyl group and a chlorine atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C17H10Cl2N2S2

Molecular Weight

377.3 g/mol

IUPAC Name

4-chloro-2-[(4-chlorophenyl)methyl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C17H10Cl2N2S2/c18-11-5-3-10(4-6-11)8-14-20-16(19)15-12(9-23-17(15)21-14)13-2-1-7-22-13/h1-7,9H,8H2

InChI Key

VFAXNCAFAATOOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=NC(=N3)CC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can lead to the formation of the thieno[2,3-d]pyrimidine core.

    Benzylation: The attachment of the 4-chlorobenzyl group to the thieno[2,3-d]pyrimidine core can be accomplished through a nucleophilic substitution reaction, where the thieno[2,3-d]pyrimidine is treated with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

    Nucleophilic Substitution: Substituted thienopyrimidines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Suzuki-Miyaura Coupling: Biaryl derivatives.

Scientific Research Applications

4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development .

Biological Activity

4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine is a synthetic compound that belongs to the class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H10Cl2N2S2
  • Molecular Weight : 377.31 g/mol

Research indicates that compounds within the thieno[2,3-d]pyrimidine class often exhibit their biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in nucleotide biosynthesis, specifically targeting glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase) . This dual inhibition leads to depletion of ATP pools in cells, contributing to its antiproliferative effects.
  • Cell Cycle Arrest and Apoptosis : Studies suggest that treatment with this compound can induce S-phase accumulation in cancer cells, leading to apoptosis. This effect is particularly noted in folate receptor α-expressing tumor cell lines .
  • Antimicrobial Activity : Preliminary studies indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness as an acetylcholinesterase inhibitor has also been documented .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
Antitumor ActivityInduces apoptosis in cancer cells by inhibiting GARFTase and AICARFTase
Antibacterial ActivityModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionInhibits acetylcholinesterase and urease
Cell Cycle EffectsCauses S-phase accumulation in treated cells

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related thieno[2,3-d]pyrimidine compound exhibited significant antiproliferative effects on human tumor cell lines. The mechanism involved the inhibition of folate receptor-mediated uptake and subsequent ATP depletion .
  • Antibacterial Screening : In another investigation, a series of synthesized thieno derivatives were tested against various bacterial strains. The results showed that certain derivatives had IC50 values significantly lower than standard antibiotics, indicating potential for development as new antibacterial agents .

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